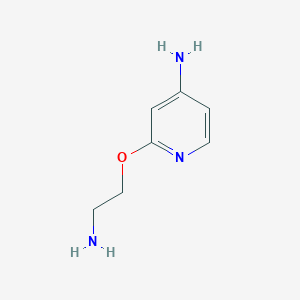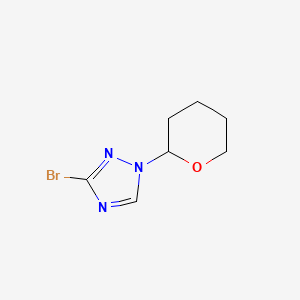![molecular formula C17H19FN4O B1375532 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol CAS No. 1012343-82-6](/img/structure/B1375532.png)
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol (hereafter referred to as “2-FPIP”) is a novel compound that has been used in a variety of scientific research applications. It is a heterocyclic organic compound that has been studied for its potential uses in drug discovery, chemical synthesis, and biochemistry. 2-FPIP is a small molecule that is composed of a ring structure with nitrogen, oxygen, and carbon atoms. It has been used in a variety of research applications due to its unique structure and chemical properties.
Applications De Recherche Scientifique
Antiviral Properties
One of the notable applications of compounds similar to 2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol is in antiviral research. A study by Enguehard-Gueiffier et al. (2013) highlighted the design of biphenyl derivatives of imidazo[1,2-b]pyridazine to optimize inhibitory properties on the replication of bovine viral diarrhoea virus and hepatitis C virus.
Synthesis Methods
The synthesis of these compounds is also an area of significant research. Lifshits et al. (2015) in their study, detailed various methods of producing similar 2-aminopyridines, which are pivotal in constructing the bicyclic imidazo[1,2-a]pyridine structure, crucial for such compounds (Lifshits, Ostapchuk, & Brel, 2015).
Potential in Antiulcer Medication
Another research application is in the development of antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Improved Metabolic Stability
Heider et al. (2017) focused on improving the metabolic stability of such compounds. They replaced the sulfur atom in 2-alkylsulfanylimidazole derivatives with a methylene group, resulting in compounds with enhanced metabolic stability and binding affinity (Heider, Haun, Döring, Kudolo, Sessler, Albrecht, Laufer, & Koch, 2017).
Versatility in Synthesis
The versatility of these compounds in synthesis is another area of exploration. Khalafy et al. (2002) demonstrated how 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, yield both imidazo[1,2-a]pyridines and indoles (Khalafy, Setamdideh, & Dilmaghani, 2002).
Applications in CNS Activity Studies
Barlin et al. (1988) synthesized a series of imidazo[1,2-b]pyridazines and tested them for their ability to interact with the central nervous system, specifically their capacity to displace diazepam bound to rat brain plasma membranes (Barlin, Davies, & Ngu, 1988).
Anti-Asthmatic Activity
Research by Kuwahara et al. (1996) involved synthesizing (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides, evaluating their ability to inhibit bronchoconstriction induced by platelet activating factor, thereby suggesting potential anti-asthmatic applications (Kuwahara, Kawano, Shimazu, Ashida, & Miyake, 1996).
Antitubercular Activity
Abhale et al. (2016) studied the antitubercular activity of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives against Mycobacterium smegmatis, indicating the potential of these compounds in tuberculosis treatment (Abhale, Deshmukh, Sasane, Chavan, & Mhaske, 2016).
Propriétés
IUPAC Name |
2-[[3-(4-fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-11(2)14(10-23)20-16-7-8-17-19-9-15(22(17)21-16)12-3-5-13(18)6-4-12/h3-9,11,14,23H,10H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASKVJFIBGKPRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)F)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1375472.png)